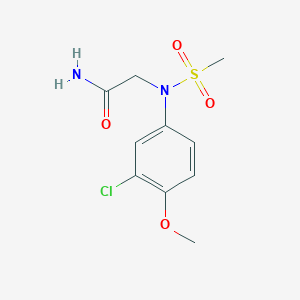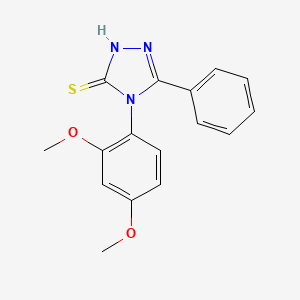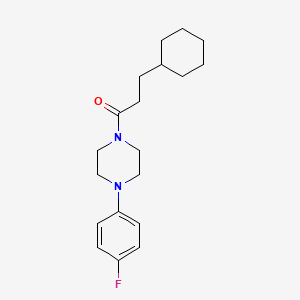
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNPA is a member of the nitroaromatic family, which has been extensively studied for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide exerts its biological activities by modulating the activity of various enzymes and signaling pathways. For example, N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been reported to possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has also been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is its relatively simple synthesis method, which makes it easily accessible for researchers. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is also stable under standard laboratory conditions, which allows for easy handling and storage. However, one of the limitations of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery and development. Future research should focus on elucidating the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide and identifying its molecular targets. Further studies are also needed to investigate the pharmacokinetics and toxicity of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide in vivo. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide as a lead compound for the development of novel drugs should be explored.
合成方法
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoro-5-nitroaniline with phenylacetyl chloride in the presence of a base to form N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide. The reaction is carried out under reflux in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery and development. Several studies have investigated the antitumor and anti-inflammatory effects of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
属性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANMXAUQXIBESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)

![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)